

Spectroscopic Characterization of 4-Chloro-2,3-dihydrofuran: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-2,3-dihydrofuran

CAS No.: 17557-40-3

Cat. No.: B098101

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Chloro-2,3-dihydrofuran**. In the absence of direct experimental spectra for this specific compound in publicly available databases, this guide establishes a robust analytical framework. We will first present the detailed experimental spectroscopic data for the parent molecule, 2,3-dihydrofuran, as a foundational reference. Subsequently, we will apply fundamental principles of spectroscopy and computational chemistry insights to predict and interpret the spectroscopic characteristics of **4-Chloro-2,3-dihydrofuran**. This approach offers a scientifically rigorous guide for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of halogenated heterocycles.

Introduction to 4-Chloro-2,3-dihydrofuran and the Importance of Spectroscopic Analysis

4-Chloro-2,3-dihydrofuran is a halogenated heterocyclic compound with potential applications in organic synthesis and as a building block for more complex molecules. The precise characterization of its molecular structure is paramount for its use in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the

structure, purity, and electronic properties of organic molecules. A thorough understanding of the spectroscopic signature of **4-Chloro-2,3-dihydrofuran** is crucial for reaction monitoring, quality control, and the prediction of its chemical behavior.

This guide will provide a detailed analysis of the expected spectroscopic data for **4-Chloro-2,3-dihydrofuran**, grounded in the experimental data of its parent compound, 2,3-dihydrofuran.

Spectroscopic Data of 2,3-Dihydrofuran (CAS: 1191-99-7)

The spectroscopic data of the unsubstituted 2,3-dihydrofuran serves as an essential baseline for predicting the data for its chlorinated analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,3-Dihydrofuran

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (^1H) and carbon (^{13}C).

^1H NMR Data (90 MHz, CDCl_3)[1]

Chemical Shift (ppm)	Multiplicity	Assignment
6.32	Triplet	H-5
4.95	Triplet	H-4
4.30	Triplet	H-2
2.61	Quartet	H-3

^{13}C NMR Data[2]

Chemical Shift (ppm)	Assignment
145.4	C-5
100.5	C-4
71.3	C-2
31.0	C-3

Infrared (IR) Spectroscopy of 2,3-Dihydrofuran

IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.

Key IR Absorptions (Liquid Film)[3]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	=C-H Stretch
2950-2850	Strong	C-H Stretch (aliphatic)
1620	Medium	C=C Stretch
1150-1050	Strong	C-O Stretch

Mass Spectrometry (MS) of 2,3-Dihydrofuran

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Electron Ionization (EI) Mass Spectrum[1][4]

m/z	Relative Intensity (%)	Assignment
70	99.4	[M] ⁺ (Molecular Ion)
69	48.4	[M-H] ⁺
41	100.0	[C ₃ H ₅] ⁺
39	69.7	[C ₃ H ₃] ⁺

Predicted Spectroscopic Data of 4-Chloro-2,3-dihydrofuran

The introduction of a chlorine atom at the 4-position of the 2,3-dihydrofuran ring is expected to induce significant and predictable changes in its spectroscopic properties.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Chloro-2,3-dihydrofuran

¹H NMR Spectroscopy:

The electronegative chlorine atom at C-4 will exert a strong deshielding effect on the adjacent protons.

- H-5: The chemical shift of the proton at the 5-position is expected to shift downfield significantly from 6.32 ppm due to the direct attachment of the chlorine atom to the same carbon.
- H-3: The protons at the 3-position will experience a moderate downfield shift from 2.61 ppm due to the inductive effect of the chlorine atom transmitted through the sigma bonds.
- H-2: The protons at the 2-position will be least affected, with only a minor downfield shift expected from 4.30 ppm.

¹³C NMR Spectroscopy:

The carbon chemical shifts will also be influenced by the chlorine substituent.

- C-4: The carbon directly bonded to the chlorine atom will experience a significant downfield shift from its original position of 100.5 ppm.
- C-5 and C-3: The adjacent carbons will also show a downfield shift, though to a lesser extent than C-4.
- C-2: The chemical shift of C-2 is expected to be the least affected.

Predicted Infrared (IR) Spectroscopy of 4-Chloro-2,3-dihydrofuran

The IR spectrum of **4-Chloro-2,3-dihydrofuran** will exhibit the characteristic absorptions of the dihydrofuran ring, with the addition of a C-Cl stretching vibration.

- C-Cl Stretch: A new, medium to strong absorption band is expected in the region of 800-600 cm^{-1} , which is characteristic of a C-Cl single bond stretch.
- C=C Stretch: The C=C stretching frequency around 1620 cm^{-1} may shift slightly due to the electronic influence of the chlorine atom.
- C-O Stretch: The strong C-O stretching band between 1150-1050 cm^{-1} is expected to remain a prominent feature.

Predicted Mass Spectrometry (MS) of 4-Chloro-2,3-dihydrofuran

The mass spectrum of **4-Chloro-2,3-dihydrofuran** will be characterized by the presence of chlorine's isotopic pattern and specific fragmentation pathways.

- Molecular Ion Peak: The molecular ion peak will appear as a doublet, with the $[M]^+$ peak and the $[M+2]^+$ peak in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom. The nominal molecular weight of **4-Chloro-2,3-dihydrofuran** ($\text{C}_4\text{H}_5\text{ClO}$) is approximately 104.5 g/mol .
- Fragmentation: Common fragmentation pathways for halogenated ethers include the loss of the halogen atom (Cl radical) and the loss of HCl. The fragmentation pattern of the

dihydrofuran ring will also be present, but the fragments containing chlorine will exhibit the characteristic isotopic pattern.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for a liquid sample like **4-Chloro-2,3-dihydrofuran**.

NMR Data Acquisition Workflow



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Caption: Workflow for IR data acquisition.

Mass Spectrometry Data Acquisition Workflow



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Caption: Workflow for Mass Spectrometry data acquisition.

Conclusion

While experimental spectroscopic data for **4-Chloro-2,3-dihydrofuran** is not readily available in public repositories, a comprehensive and scientifically sound characterization can be achieved by leveraging the known data of the parent compound, 2,3-dihydrofuran, and applying fundamental spectroscopic principles. The predicted NMR, IR, and Mass spectra presented in this guide provide a robust framework for the identification and structural elucidation of this and other related halogenated dihydrofurans. The provided experimental workflows offer standardized procedures for obtaining high-quality spectroscopic data, ensuring reproducibility and reliability in research and development settings.

References

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